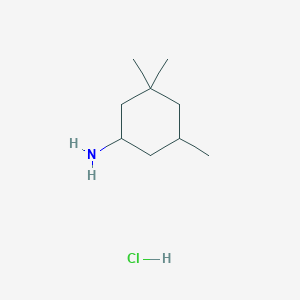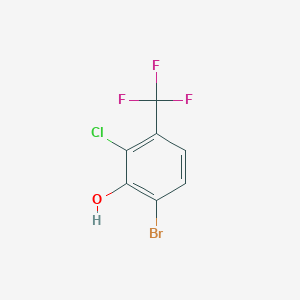![molecular formula C17H13NO2S B14780375 6-Methoxy-2-(4-Methoxyphenyl)-3-Cyanobenzo[b]thiophene](/img/structure/B14780375.png)
6-Methoxy-2-(4-Methoxyphenyl)-3-Cyanobenzo[b]thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene-3-carbonitrile is a heterocyclic compound that features a benzothiophene core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxybenzo[b]thiophene and 4-iodoanisole.
Coupling Reaction: An Ullmann-type coupling reaction is employed, where the nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate.
Cyclization: The intermediate undergoes cyclization to form the benzothiophene core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is employed in the study of molecular interactions and biological pathways.
作用機序
The mechanism of action of 6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
- Methyl benzo[b]thiophene-2-carboxylate
- Benzo[b]thiophene-2-propionic acid
Uniqueness
6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene-3-carbonitrile is unique due to its specific substitution pattern and the presence of both methoxy and carbonitrile groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C17H13NO2S |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C17H13NO2S/c1-19-12-5-3-11(4-6-12)17-15(10-18)14-8-7-13(20-2)9-16(14)21-17/h3-9H,1-2H3 |
InChIキー |
KAEOLYHJUANVIG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





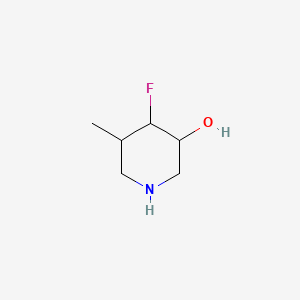
![(4S,7R)-4,7-dihydroxy-4-(1-hydroxyethyl)-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14780305.png)
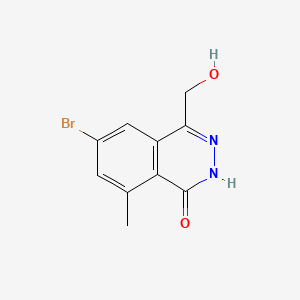
![2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14780320.png)
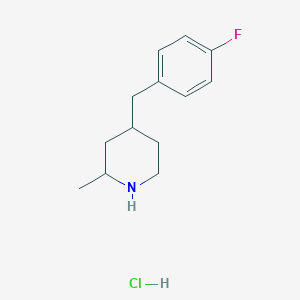
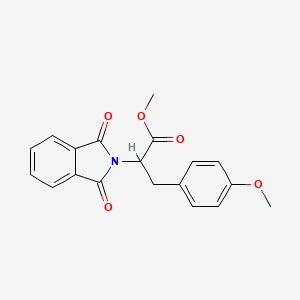
![2-hydroxypropane-1,2,3-tricarboxylic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3H-indole-3-carboxylate](/img/structure/B14780340.png)

![2-amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B14780355.png)
